1-Methylpyrazin-1-ium iodide

Descripción general

Descripción

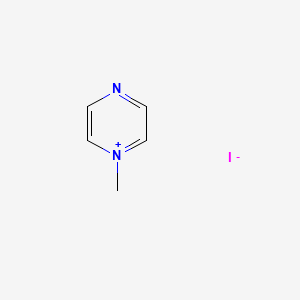

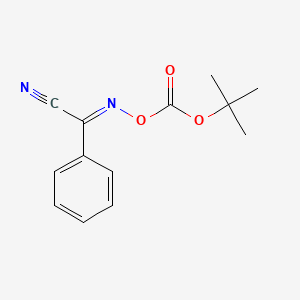

1-Methylpyrazin-1-ium iodide is a useful research compound. Its molecular formula is C5H7IN2 and its molecular weight is 222.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Methylpyrazin-1-ium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpyrazin-1-ium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photoluminescent Properties and Semiconducting Behavior : Stoumpos, Malliakas, and Kanatzidis (2013) discussed the applications of hybrid metal iodide perovskites with organic cations, where 1-Methylpyrazin-1-ium iodide can be a component. These materials are important in the context of semiconductors, displaying high mobilities and near-infrared photoluminescent properties. They have implications in electronics and optoelectronics due to their direct-gap semiconducting behavior and high estimated electron and hole mobilities (Stoumpos, Malliakas, & Kanatzidis, 2013).

Synthesis of Functionalized Pyrazin-2(1 H)-ones : Mampuys et al. (2019) explored the synthesis of functionalized pyrazin-2(1 H)-ones using 6-chloro-1-methylpyrazin-2(1 H)-one, where 1-Methylpyrazin-1-ium iodide might be involved. This process represents a novel tele-nucleophilic substitution of hydrogen, which is significant for creating a variety of functional chemical entities with potential applications in medicinal chemistry and material sciences (Mampuys et al., 2019).

Catalytic Activities in Chan–Lam Cross-Coupling Reactions : Xue et al. (2016) discussed the preparation of anionic ligands, including variants of 1-methylpyrazin-1-ium iodide, and their use in promoting Chan–Lam cross-coupling reactions. These reactions are crucial in organic synthesis, particularly for creating bond formations between various organic compounds. The compounds demonstrated enhanced catalytic activities, indicating their potential use in facilitating various chemical reactions (Xue et al., 2016).

Understanding Halogen Bonding : Nelyubina et al. (2010) presented a study on the co-crystal of N-methylpyrazine iodide with molecular iodine, demonstrating an unexpected mechanism of halogen bonding. This research is vital for understanding the interactions in halogen bonds, which are fundamental in the design of crystal structures and can influence the development of pharmaceuticals and materials with specific optical or electronic properties (Nelyubina et al., 2010).

Applications in Dye-Sensitized Solar Cells : Ishimaru et al. (2011) synthesized a series of non-volatile viscous ionic liquids, including 1-alkyl-2-methylpyrazolium iodides, for use in dye-sensitized solar cells (DSSC). These quasi-gel-state electrolytes showed potential in preventing leakage and evaporation of electrolytes in solar cells, contributing to more stable and efficient energy conversion (Ishimaru et al., 2011).

Synthesis of Energetic Salts : Karaghiosoff et al. (2008) discussed the synthesis of 1-methyl-5-aminotetrazolium iodide and its conversion to various energetic salts by exchanging iodide for other anions. These compounds have potential applications in the field of energetic materials due to their good thermal stabilities and predicted detonation properties (Karaghiosoff et al., 2008).

Propiedades

IUPAC Name |

1-methylpyrazin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N2.HI/c1-7-4-2-6-3-5-7;/h2-5H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQLWROJCKPEKJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=NC=C1.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542701 | |

| Record name | 1-Methylpyrazin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylpyrazin-1-ium iodide | |

CAS RN |

6277-35-6 | |

| Record name | NSC35008 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylpyrazin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-dimethylspiro[2,4-dihydro-1H-2-benzazepin-2-ium-3,1'-cyclohexane];chloride](/img/structure/B7776385.png)

![2-[(1-Methylpiperidin-4-yl)amino]butan-1-ol](/img/structure/B7776403.png)

![[2-(Azaniumylmethyl)phenyl]methylazanium;dichloride](/img/structure/B7776406.png)

![[(3,4-Dichlorophenyl)methoxy]ammonium chloride](/img/structure/B7776460.png)